3-(2-Bromacetyl)pyridin

Übersicht

Beschreibung

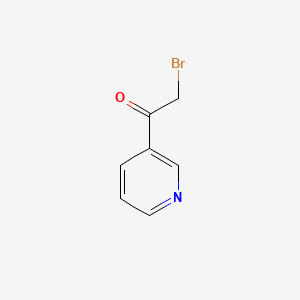

3-(2-Bromoacetyl)pyridine is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where a bromoacetyl group is attached to the third position of the pyridine ring

Wissenschaftliche Forschungsanwendungen

3-(2-Bromoacetyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Material Science: It is employed in the preparation of functionalized materials for electronic and photonic applications.

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development.

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of various biologically active pyran and pyridine derivatives .

Mode of Action

It’s known to participate in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

Biochemical Pathways

It’s used in the synthesis of various heterocyclic compounds, which are known to have diverse biological activities .

Pharmacokinetics

The synthesized compounds from 3-(2-bromoacetyl)pyridine showed potent inhibition with ic50 values in the nm range .

Result of Action

The compounds synthesized from it have shown potent inhibition, suggesting that they may have significant biological effects .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Biochemische Analyse

Biochemical Properties

3-(2-Bromoacetyl)pyridine plays a significant role in biochemical reactions, particularly as an active-site-directed inhibitor. It has been shown to interact with glucose dehydrogenase from Bacillus megaterium, leading to irreversible inactivation with a Ki of 7.7 mM . The coenzyme NAD, but not the substrate glucose, protects the enzyme from inactivation . This interaction highlights the compound’s potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of 3-(2-Bromoacetyl)pyridine on various types of cells and cellular processes have been studied extensively. It has been found to exhibit cytotoxic activity against several human cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, leading to significant cytotoxic effects.

Molecular Mechanism

At the molecular level, 3-(2-Bromoacetyl)pyridine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as an active-site-directed inhibitor on glucose dehydrogenase, leading to irreversible inactivation . The compound’s mechanism of action involves the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent enzymatic activity. This inhibition can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Bromoacetyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(2-Bromoacetyl)pyridine remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of 3-(2-Bromoacetyl)pyridine vary with different dosages in animal models. Studies have indicated that the compound exhibits significant anti-inflammatory and analgesic activity at a dose of 200 mg/kg in carrageenan-induced paw edema models . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(2-Bromoacetyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic pathways include its role as an inhibitor of glucose dehydrogenase, affecting the enzyme’s activity and subsequent metabolic flux

Transport and Distribution

The transport and distribution of 3-(2-Bromoacetyl)pyridine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these interactions is crucial for developing targeted delivery systems for therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(2-Bromoacetyl)pyridine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)pyridine typically involves the bromination of 3-acetylpyridine. One common method is as follows:

Starting Material: 3-Acetylpyridine.

Reagent: Bromine (Br2).

Solvent: Acetic acid.

Reaction Conditions: The reaction is carried out at room temperature.

The reaction proceeds via the electrophilic addition of bromine to the carbonyl group of 3-acetylpyridine, resulting in the formation of 3-(2-Bromoacetyl)pyridine.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromoacetyl)pyridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromoacetyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: It can react with aldehydes or ketones to form more complex heterocyclic compounds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Condensation Reactions: Formation of heterocyclic compounds such as pyridines and pyrimidines.

Reduction: Formation of 3-(2-Hydroxyethyl)pyridine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Bromoacetyl)-2H-chromen-2-one: A coumarin derivative with similar reactivity.

3-(2-Bromoacetyl)indole: An indole derivative used in the synthesis of bioactive compounds.

3-(2-Bromoacetyl)thiophene: A thiophene derivative with applications in material science.

Uniqueness

3-(2-Bromoacetyl)pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-(2-Bromoacetyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHBrN

- Molecular Weight : 197.04 g/mol

- CAS Number : 17694-68-7

3-(2-Bromoacetyl)pyridine features a brominated acetyl group attached to a pyridine ring, which is known for contributing to various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the pyridine structure exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of derivatives including 3-(2-bromoacetyl)pyridine, it was found that these compounds displayed notable efficacy against various bacterial strains.

Table 1: Antibacterial Activity of 3-(2-Bromoacetyl)pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 3-(2-Bromoacetyl)pyridine | E. coli | 62.5 |

| S. aureus | 46.9 | |

| P. aeruginosa | 93.7 | |

| B. subtilis | 62.5 |

The results indicate that 3-(2-Bromoacetyl)pyridine exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are significant pathogens in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, 3-(2-bromoacetyl)pyridine has shown promising antifungal activity. A comparative study highlighted its effectiveness against common fungal pathogens.

Table 2: Antifungal Activity of 3-(2-Bromoacetyl)pyridine

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 3-(2-Bromoacetyl)pyridine | Candida albicans | 7.8 |

| Aspergillus flavus | 5.8 |

These findings suggest that this compound could be a candidate for developing antifungal agents, especially in treating infections caused by Candida and Aspergillus species .

Anticancer Activity

The anticancer potential of 3-(2-bromoacetyl)pyridine has been explored through various studies, particularly focusing on its cytotoxic effects against different cancer cell lines.

Table 3: Cytotoxicity of 3-(2-Bromoacetyl)pyridine Derivatives

| Compound | Cancer Cell Line | IC (nM) |

|---|---|---|

| Derivative A | NUGC (Gastric Cancer) | 38 |

| Derivative B | DLDI (Colon Cancer) | 163 |

| Derivative C | HA22T (Liver Cancer) | 120 |

| Derivative D | HONEL (Lung Cancer) | 441 |

The derivatives synthesized from the parent compound exhibited varying degrees of cytotoxicity, with some showing significant potency against gastric and colon cancer cell lines .

The biological activity of 3-(2-bromoacetyl)pyridine is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts on enzymes involved in critical cellular processes, potentially inhibiting pathways essential for bacterial growth and cancer cell proliferation.

- Membrane Disruption : The compound may disrupt microbial membranes, leading to cell lysis.

- DNA Interaction : Some studies suggest that pyridine derivatives can intercalate into DNA, affecting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study conducted at Cairo University evaluated the antimicrobial properties of several pyridine derivatives, including 3-(2-bromoacetyl)pyridine. The results demonstrated significant inhibition of both bacterial and fungal strains, supporting the compound's potential as an antimicrobial agent .

- Anticancer Research : Another investigation assessed the anticancer effects of various derivatives on human cancer cell lines, revealing that certain modifications to the pyridine structure enhanced cytotoxicity significantly .

Eigenschaften

IUPAC Name |

2-bromo-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGXSROJBYCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17694-68-7 (hydrobromide) | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00211270 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-12-1 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.